
4-Isocyanato-2-(trifluorométhyl)benzonitrile
Vue d'ensemble
Description
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H3F3N2O . It is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug . It is also used as an intermediate of enzalutamide .
Synthesis Analysis
The synthesis of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature . The reaction medium is then extracted with chloroform .
Molecular Structure Analysis
The molecular weight of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” is 212.13 g/mol . The InChI string representation of its structure is “InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H” and its canonical SMILES representation is "C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N" .
Chemical Reactions Analysis
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is used as a reagent in the synthesis of thioimidazolinone compounds . It is also used as an intermediate in the synthesis of enzalutamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” include a molecular weight of 212.13 g/mol , a topological polar surface area of 53.2 Ų , and a complexity of 324 .
Applications De Recherche Scientifique
Synthèse de composés thioimidazolinone
Le 4-isocyanato-2-(trifluorométhyl)benzonitrile est utilisé comme réactif dans la synthèse de composés thioimidazolinone, qui sont explorés pour leurs propriétés anticancéreuses potentielles, en particulier contre le cancer de la prostate .
Intermédiaire pour l'enzalutamide
Ce composé sert d'intermédiaire dans la synthèse de l'enzalutamide, un médicament utilisé dans le traitement du cancer de la prostate .
Intermédiaire pharmaceutique
Il est utilisé comme intermédiaire pharmaceutique, bien que des applications spécifiques dans ce domaine ne soient pas détaillées dans les résultats de la recherche .
Synthèse de diphénylthioéthers
Une autre application est la synthèse de diphénylthioéthers, qui sont des composés aux propriétés chimiques et biologiques variées .
Orientations Futures
The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs , it may continue to be an area of interest in pharmaceutical research.
Mécanisme D'action
Target of Action
It’s known to be used as a reagent in the synthesis of thioimidazolinone compounds .
Mode of Action
It’s known to be used as a reagent in chemical synthesis, suggesting it may interact with other compounds to form new substances .
Biochemical Pathways
As a reagent, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
It’s known to be used in the synthesis of thioimidazolinone compounds and as an intermediate of enzalutamide, a potential anti-prostate cancer drug .
Action Environment
The action of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can be influenced by environmental factors. For instance, it is recommended to store this compound under inert gas and at a temperature between 2-8°C . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as exposure to oxygen and temperature .
Analyse Biochimique
Biochemical Properties
4-Isocyanato-2-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. The interaction with enzymes can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-(trifluoromethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 4-Isocyanato-2-(trifluoromethyl)benzonitrile can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 4-Isocyanato-2-(trifluoromethyl)benzonitrile can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic or adverse effects, including organ damage, inflammation, and changes in metabolic function. Threshold effects are often observed, where a specific dose level leads to a significant change in the observed effects .
Metabolic Pathways
4-Isocyanato-2-(trifluoromethyl)benzonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. The interaction with cofactors and other enzymes can also influence the overall metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Isocyanato-2-(trifluoromethyl)benzonitrile within cells and tissues are critical for its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
4-Isocyanato-2-(trifluoromethyl)benzonitrile can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization can influence its activity and function. For instance, localization to the nucleus can affect gene expression, while localization to the mitochondria can impact cellular metabolism and energy production. Targeting signals or post-translational modifications may direct 4-Isocyanato-2-(trifluoromethyl)benzonitrile to specific subcellular compartments .
Propriétés
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143782-18-7 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
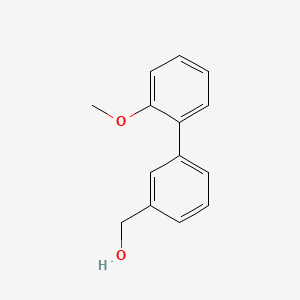
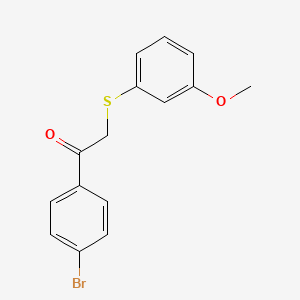

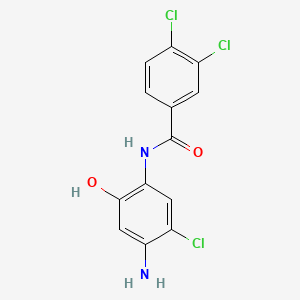
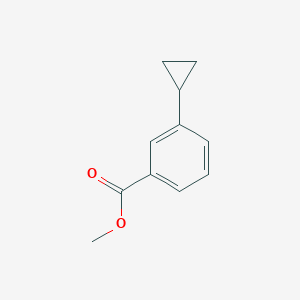

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)


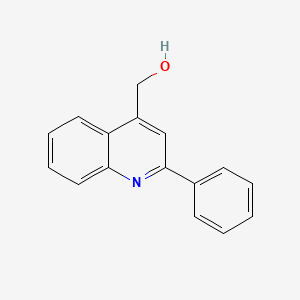
![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)

